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molecular formula C11H12IN3O2 B8299074 8-Iodo-7-ethoxycarbonylamino-2-methylimidazo[1,2-a]pyridine

8-Iodo-7-ethoxycarbonylamino-2-methylimidazo[1,2-a]pyridine

Cat. No. B8299074
M. Wt: 345.14 g/mol
InChI Key: RDKYVACUWTTYOX-UHFFFAOYSA-N
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Patent
US08404707B2

Procedure details

A mixture of sodium carbonate (0.57 g, 5.38 mmol) and amine 23 (1.47 g, 5.38 mmol) in 50 mL of dry CH2Cl2 was treated, under argon, over a period of 15 min with ethyl chloroformate (2.34 g, 22.6 mmol). The reaction mixture was stirred at room temperature for 24 h. Then, water (50 mL) was added and organic layer was recovered, the aqueous layer was extracted with additional CH2Cl2 (3×50 mL). The organic extracts were dried (Na2SO4), filtered and evaporated under vacuum. The residue was purified by chromatography using CH2Cl2/EtOAc (4/1, v/v) as eluent to afford in order of elution: Compound 24 (820 mg, yield: 44%); mp 148° C.; IR (KBr) 3380, 3124, 3049, 2988, 1738, 1642, 1541; 1H NMR (400 MHz, DMSO-d6) δ 1.25 (t, 3H, J=7.1 Hz), 2.31 (s, 3H), 4.13 (q, 2H, J=7.1 Hz), 6.93 (d, 1H, J=7.1 Hz), 7.78 (s, 1H), 8.35 (d, 1H, J=7.1 Hz), 8.93 (s, 1H); 13C NMR (100 MHz, DMSO-d6) δ 14.1, 14.5, 60.7, 81.8, 110.1, 111.5, 125.7, 137.2, 142.7, 144.5, 153.9. Anal. Calcd for C11H12IN3O2: C, 38.28; H, 3.50; N, 12.18. Found: C, 38.04; H, 3.55; N, 12.08.
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[NH2:7][C:8]1[CH:13]=[CH:12][N:11]2[CH:14]=[C:15]([CH3:17])[N:16]=[C:10]2[C:9]=1[I:18].Cl[C:20]([O:22][CH2:23][CH3:24])=[O:21].O>C(Cl)Cl>[I:18][C:9]1[C:10]2[N:11]([CH:14]=[C:15]([CH3:17])[N:16]=2)[CH:12]=[CH:13][C:8]=1[NH:7][C:20]([O:22][CH2:23][CH3:24])=[O:21] |f:0.1.2|

Inputs

Step One
Name
Quantity
0.57 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.47 g
Type
reactant
Smiles
NC1=C(C=2N(C=C1)C=C(N2)C)I
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.34 g
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
organic layer was recovered
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with additional CH2Cl2 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography
CUSTOM
Type
CUSTOM
Details
v/v) as eluent to afford in order of elution

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
IC=1C=2N(C=CC1NC(=O)OCC)C=C(N2)C
Measurements
Type Value Analysis
AMOUNT: MASS 820 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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